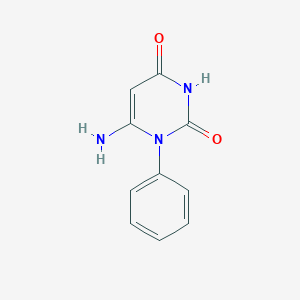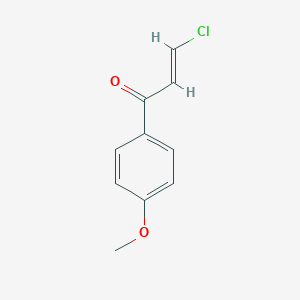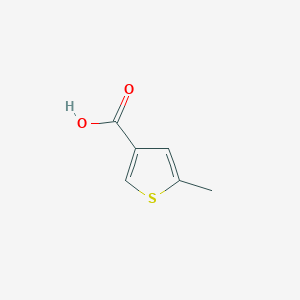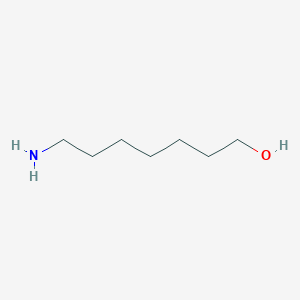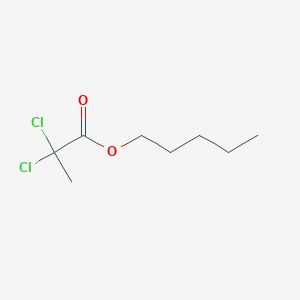
Einecs 241-116-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 241-116-3, also known as 2,4-Dichlorophenol, is a chemical compound that is widely used in various industries. It is a colorless to white crystalline solid that is soluble in water, alcohol, and ether. The compound is known for its strong antibacterial and antifungal properties, making it a popular choice in the field of scientific research.
Mécanisme D'action
The mechanism of action of Einecs 241-116-3 involves the disruption of bacterial and fungal cell membranes, leading to cell death. The compound achieves this by interfering with the synthesis of essential cell components such as proteins and nucleic acids.
Biochemical and Physiological Effects:
Einecs 241-116-3 has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the compound can cause oxidative stress and damage to cellular DNA. It has also been shown to have a negative impact on liver and kidney function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Einecs 241-116-3 has several advantages for use in laboratory experiments. Its strong antibacterial and antifungal properties make it an effective disinfectant for laboratory equipment and surfaces. However, the compound's potential toxicity and negative impact on liver and kidney function limit its use in certain experiments.
Orientations Futures
Future research on Einecs 241-116-3 should focus on its potential use in the treatment of bacterial and fungal infections. Studies should also investigate the compound's potential as a pesticide and herbicide, as well as its impact on the environment. Further research is needed to better understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of Einecs 241-116-3 can be achieved through various methods, including the chlorination of phenol or the reduction of 2,4-dichloronitrobenzene. The former method involves the reaction of phenol with chlorine gas in the presence of a catalyst such as aluminum chloride. The latter method involves the reduction of 2,4-dichloronitrobenzene using a reducing agent such as iron and hydrochloric acid.
Applications De Recherche Scientifique
Einecs 241-116-3 has a wide range of applications in scientific research. It is commonly used as a disinfectant in laboratories and hospitals due to its strong antibacterial and antifungal properties. It is also used in the production of pesticides and herbicides, as well as in the manufacturing of dyes and pigments.
Propriétés
Numéro CAS |
17055-07-1 |
|---|---|
Nom du produit |
Einecs 241-116-3 |
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3 |
Clé InChI |
URIZGFKLZDNSIH-CLTKARDFSA-N |
SMILES isomérique |
C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Autres numéros CAS |
17055-07-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



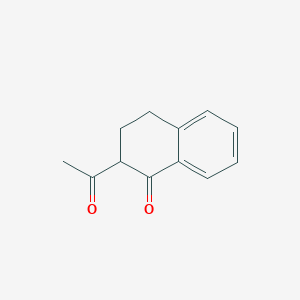
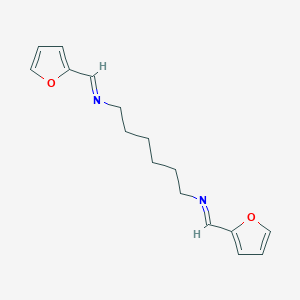

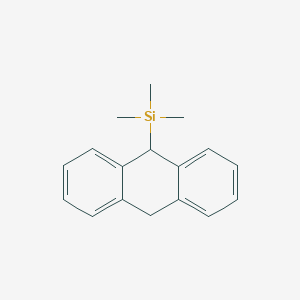
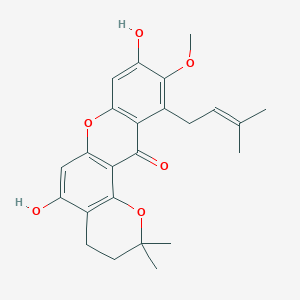

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

